molecular formula C22H16N2 B14678705 2,4,5-Triphenylpyrimidine CAS No. 37428-97-0

2,4,5-Triphenylpyrimidine

Cat. No.: B14678705
CAS No.: 37428-97-0
M. Wt: 308.4 g/mol
InChI Key: BJGMPOWDHZXEIT-UHFFFAOYSA-N
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Description

2,4,5-Triphenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with three phenyl groups at the 2nd, 4th, and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyrimidine typically involves the reaction of chalcone with ammonium acetate and benzaldehyde. This method is advantageous as it eliminates the need for transition metal catalysts, making it more environmentally friendly .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions that are efficient and scalable. These methods often utilize readily available starting materials and simple reaction conditions to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Triphenylpyrimidine can undergo various chemical reactions, including:

    Reduction: Reduction reactions can add hydrogen atoms or remove oxygen atoms, modifying the compound’s structure and reactivity.

    Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .

Scientific Research Applications

2,4,5-Triphenylpyrimidine has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Triphenylpyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

    2,4,6-Triphenylpyrimidine: This compound is similar in structure but has a phenyl group at the 6th position instead of the 5th.

    2,4,5-Triphenylimidazole: Another related compound with an imidazole ring instead of a pyrimidine ring.

Uniqueness: 2,4,5-Triphenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

CAS No.

37428-97-0

Molecular Formula

C22H16N2

Molecular Weight

308.4 g/mol

IUPAC Name

2,4,5-triphenylpyrimidine

InChI

InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-23-22(19-14-8-3-9-15-19)24-21(20)18-12-6-2-7-13-18/h1-16H

InChI Key

BJGMPOWDHZXEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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